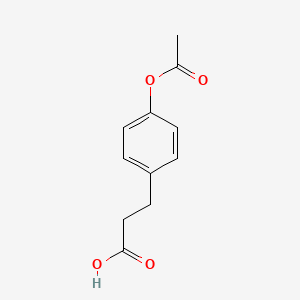

beta-(4-Acetoxyphenyl)propionic acid

説明

Synthesis Analysis

- Synthesis of Polyesters : Beta-(4-Acetoxyphenyl)propionic acid (APPA) has been used as a monomer for the synthesis of telechelic, star-shaped, and hyperbranched polyesters. The polymer synthesis involves copolycondensation with 4-tert-butylbenzoic acid or 4-tert-butylphenol acetate, leading to oligo- and polyesters with varied end groups (Kricheldorf & Stukenbrock, 1997).

- Enantioseparation Techniques : The enantiomers of 2-(4-hydroxyphenyl)propionic acid, closely related to APPA, have been separated using high-speed counter-current chromatography with hydroxyethyl-β-cyclodextrin as a chiral selector, demonstrating a method for achieving enantiomeric purity (Mo et al., 2018).

Molecular Structure Analysis

- Crystal and Molecular Structure : APPA's molecular structure has been characterized in studies focusing on its derivatives. For instance, the structure of 3-amino-3-(4-fluorophenyl)propionic acid, a related compound, has been investigated through X-ray crystallography and computational methods (Pallavi & Tonannavar, 2020).

- Polymer Structure Characterization : The structure of polyesters derived from APPA has been extensively characterized using methods like NMR spectroscopy, demonstrating diverse properties depending on the degree of polymerization and the crystallinity of the materials (Kricheldorf & Stukenbrock, 1997).

科学的研究の応用

-

Biotechnology & Food Industry

- Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications .

- It is produced via biological pathways using Propionibacterium and some anaerobic bacteria .

- Propionic acid and its salts have been used as food additives to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .

-

Fermentation & Dairy Industry

- Since milk whey is an abundant dairy by-product and a significant threat to the environment, its utilization is of great interest .

- The study compares valorization of lactose and lactates—the main carbon sources of whey—by fermentation—an environmentally friendly process .

- Antimicrobials released during fermentation by food-grade bacteria can help increase the microbiological safety of food .

-

Pharmaceutical Industry

- 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule .

- The results showed that 12.5 μg mL −1 PCA2 and HPPA significantly reduced cellular lipid accumulation and inhibited foam cell formation .

- HPPA promoted macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, while PCA2 significantly increased SR-B1 and LXR-α mRNA expression levels .

- Moreover, PCA2 and HPPA significantly lowered the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .

- Besides these, the ox-LDL-induced cellular oxidative stress and inflammation was also restricted by PCA2 and HPPA treatment via nuclear factor kappa-B pathways .

-

Chemical Industry

- Propionic acid is currently produced on a commercial scale by chemical synthesis from the petroleum-based feedstock .

- Propionic acid and its calcium, sodium, and potassium salts are considered Generally Recognized As Safe (GRAS) food additives by the Food and Drug Administration (FDA) .

- They constitute one of the most important chemical intermediates that are widely used as anti-microbial and anti-inflammatory agents, herbicides, food preservatives, and artificial flavors .

-

Cosmetics Industry

-

Animal Feed Industry

特性

IUPAC Name |

3-(4-acetyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHNMWXZLUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285460 | |

| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-(4-Acetoxyphenyl)propionic acid | |

CAS RN |

7249-16-3 | |

| Record name | 7249-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

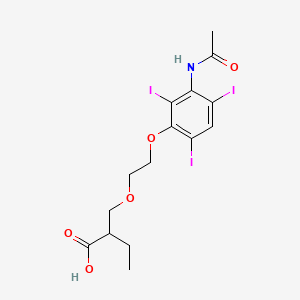

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)

![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)

![1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol](/img/structure/B1218743.png)